Ophiopogonanone C: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
Ophiopogonanone C: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonanone C is a homoisoflavonoid, a class of natural phenolic compounds, isolated from the tuber of Ophiopogon japonicus (L. f.) Ker-Gawl. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and relevant signaling pathways are also presented to facilitate further research and drug development efforts.
Chemical Structure and Properties
Ophiopogonanone C is characterized by a chromanone core with a benzyl group at the C3 position. Its systematic IUPAC name is (R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxochroman-8-carbaldehyde. The chemical structure and key identifiers are summarized below.
| Identifier | Value |
| Molecular Formula | C₁₉H₁₆O₇[1] |
| Molecular Weight | 356.33 g/mol [1] |
| CAS Number | 477336-75-7[1] |
| IUPAC Name | (R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxochroman-8-carbaldehyde |
| SMILES | O=CC1=C2C(C(--INVALID-LINK--CC3=CC=C(OCO4)C4=C3)=O)=C(C(C)=C1O)O[1] |
| InChIKey | Not available |
Physicochemical Properties
Detailed physicochemical data for Ophiopogonanone C is limited in publicly available literature. However, based on its classification as a flavonoid, it is expected to be a solid at room temperature. Its solubility has been reported in several organic solvents.
| Property | Value | Source |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | Desiccate at -20°C | [2] |
Spectral Data
The structural elucidation of Ophiopogonanone C was achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While the complete raw data is found in the primary literature, the key spectral features are summarized below.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, a methyl group, a methylene bridge, a methine proton, and hydroxyl groups are expected. |
| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons would be characteristic. |
| IR | Absorption bands indicating the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups are anticipated. |
| MS | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of Ophiopogonanone C, along with characteristic fragmentation patterns. |
Biological Activities and Signaling Pathways
Homoisoflavonoids from Ophiopogon japonicus have demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects. While specific studies on Ophiopogonanone C are limited, its structural similarity to other bioactive homoisoflavonoids suggests it may possess similar properties. The primary mechanism of anti-inflammatory action for many flavonoids involves the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Anti-inflammatory Activity
Compounds isolated from Ophiopogon japonicus have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. This inhibition is often linked to the downregulation of the MAPK and NF-κB signaling cascades.
Putative Signaling Pathway for Anti-inflammatory Action
The following diagram illustrates a potential mechanism by which Ophiopogonanone C may exert its anti-inflammatory effects. This pathway is based on the known actions of similar flavonoids and represents a hypothetical model for Ophiopogonanone C.
Caption: Putative mechanism of Ophiopogonanone C's anti-inflammatory action.
Experimental Protocols
Detailed experimental protocols for the isolation and analysis of Ophiopogonanone C are crucial for its further study. The following sections outline the general procedures based on the initial report of its discovery.
Isolation of Ophiopogonanone C from Ophiopogon japonicus
The isolation of Ophiopogonanone C typically involves extraction from the dried and powdered tubers of Ophiopogon japonicus, followed by a series of chromatographic separations.
Workflow for Isolation:
Caption: A generalized workflow for the isolation of Ophiopogonanone C.
Detailed Steps:
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Extraction: The air-dried and powdered tubers of Ophiopogon japonicus are extracted with ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
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Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
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Column Chromatography: The ethyl acetate fraction, which is expected to contain Ophiopogonanone C, is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Further purification may be achieved using Sephadex LH-20 column chromatography.
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Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the fractions containing Ophiopogonanone C is typically performed using preparative HPLC with a suitable solvent system to obtain the pure compound.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
The anti-inflammatory potential of Ophiopogonanone C can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Workflow:
Caption: Workflow for assessing the anti-inflammatory activity of Ophiopogonanone C.
Detailed Protocol:
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Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
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Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of Ophiopogonanone C for 1 hour, followed by stimulation with LPS (1 µg/mL).
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Incubation: The cells are incubated for 24 hours to allow for the production of NO.
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Griess Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.
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Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-only control group.
Conclusion
Ophiopogonanone C is a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and antioxidant therapies. This guide provides a foundational understanding of its chemical and biological properties to support further investigation. The detailed experimental workflows and putative signaling pathways offer a starting point for researchers to explore its mechanism of action and to develop novel therapeutic strategies. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential for clinical development.
(Image generated for illustrative purposes)
